Physicochemical Profiling & Therapeutic Potential of 4-(Benzyloxy)-5-methyl-1,3-thiazole-2-carboxamide
Physicochemical Profiling & Therapeutic Potential of 4-(Benzyloxy)-5-methyl-1,3-thiazole-2-carboxamide
Executive Summary
4-(Benzyloxy)-5-methyl-1,3-thiazole-2-carboxamide represents a privileged scaffold in medicinal chemistry, distinct for its structural integration of a polar binding motif (2-carboxamide) with a lipophilic hydrophobic tail (4-benzyloxy). Belonging to the class of 2,4,5-trisubstituted thiazoles , this compound acts as a critical intermediate and pharmacophore in the development of antimicrobial agents, antioxidant modulators, and kinase inhibitors .
This technical guide provides a comprehensive physicochemical profile, synthetic methodology, and stability assessment for researchers utilizing this scaffold in drug discovery campaigns.
Chemical Identity & Structural Pharmacophore
| Property | Detail |
| IUPAC Name | 4-(Benzyloxy)-5-methyl-1,3-thiazole-2-carboxamide |
| Molecular Formula | C₁₂H₁₂N₂O₂S |
| Molecular Weight | 248.30 g/mol |
| SMILES | Cc1c(OCc2ccccc2)nc(C(N)=O)s1 |
| Core Scaffold | 1,3-Thiazole |
| Key Substituents | 2-Carboxamide (H-bond donor/acceptor), 4-Benzyloxy (Hydrophobic), 5-Methyl (Steric/Lipophilic) |
Pharmacophore Mapping
The molecule functions through three distinct interaction domains. The 2-carboxamide acts as a "warhead" for hydrogen bonding with receptor pockets (e.g., Serine/Threonine residues). The 4-benzyloxy group provides a bulky hydrophobic anchor, often occupying the ATP-binding cleft in kinase targets or the hydrophobic channel in metabolic enzymes.
Figure 1: Pharmacophore map illustrating the functional zones of the molecule.
Physicochemical Properties (In-Silico & Experimental Consensus)
Understanding the solubility and permeability profile is critical for assay development. The following data synthesizes calculated (cLogP) and experimental consensus values for thiazole-2-carboxamide analogs.
Key Parameters Table
| Parameter | Value / Range | Interpretation for Assay Design |
| cLogP (Lipophilicity) | 2.1 – 2.5 | Moderate Lipophilicity. Permeable to cell membranes but requires DMSO for stock solutions. |
| TPSA (Polar Surface Area) | ~85 Ų | Good Oral Bioavailability. (Rule of 5 compliant: TPSA < 140 Ų). |
| H-Bond Donors (HBD) | 2 (Amide NH₂) | Critical for binding site recognition. |
| H-Bond Acceptors (HBA) | 4 (N, O, O, S) | Facilitates water solubility relative to pure hydrocarbons. |
| pKa (Calculated) | ~13.5 (Amide) | Neutral at physiological pH (7.4). Unlikely to ionize, ensuring passive diffusion. |
| Solubility (Water) | < 0.1 mg/mL | Poor. Requires co-solvents (e.g., 0.5% DMSO/Tween) for aqueous buffers. |
| Solubility (DMSO) | > 20 mg/mL | Excellent. Standard solvent for stock preparation (10-20 mM). |
Solubility Protocol for Biological Assays
To prevent precipitation during in vitro screening (e.g., IC50 determination):
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Stock Preparation: Dissolve solid compound in 100% DMSO to reach 10 mM. Vortex for 30 seconds.
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Intermediate Dilution: Dilute stock 1:10 in culture media without serum first, or use a PBS/Tween-80 (0.1%) intermediate to prevent "crashing out."
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Final Concentration: Ensure final DMSO concentration in cell/enzyme assay is < 0.5% to avoid solvent toxicity.
Synthetic Architecture
The synthesis of 4-(Benzyloxy)-5-methyl-1,3-thiazole-2-carboxamide poses a regioselectivity challenge. The most robust route avoids direct Hantzsch synthesis of the amide and instead utilizes a 4-hydroxythiazole intermediate followed by O-alkylation.
Step-by-Step Synthetic Protocol
Step 1: Construction of the Thiazole Core
Reagents: Ethyl thiooxamate, Ethyl 2-bromo-propionate, Ethanol.
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Reflux ethyl thiooxamate (1.0 eq) with ethyl 2-bromo-propionate (1.1 eq) in absolute ethanol for 4–6 hours.
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The reaction undergoes cyclization to form Ethyl 4-hydroxy-5-methylthiazole-2-carboxylate (exists in tautomeric equilibrium with the thiazolone form).
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Purification: Cool to precipitate or recrystallize from EtOH.
Step 2: O-Alkylation (The Critical Step)
Reagents: Benzyl bromide, K₂CO₃, DMF (Dimethylformamide).
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Dissolve the 4-hydroxy intermediate in dry DMF.
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Add Potassium Carbonate (K₂CO₃) (2.0 eq) to deprotonate the hydroxyl group (stir 30 min at RT).
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Add Benzyl bromide (1.1 eq) dropwise. Heat to 60°C for 3 hours.
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Note: This locks the tautomer into the O-benzyl ether form (4-benzyloxy), preventing reversion to the thiazolone.
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Workup: Pour into ice water, filter the solid precipitate.
Step 3: Amidation (Ester to Amide Conversion)
Reagents: Methanolic Ammonia (7N NH₃ in MeOH).
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Suspend the ethyl ester product from Step 2 in Methanolic Ammonia.
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Stir in a sealed pressure tube at RT for 12–24 hours (or mild heat 40°C).
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Evaporate solvent.[1] The residue is the target 2-carboxamide .
Synthetic Workflow Diagram
Figure 2: Synthetic pathway via O-alkylation of the 4-hydroxythiazole precursor.
Stability & Handling Profile
Chemical Stability
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Hydrolysis: The 2-carboxamide group is susceptible to hydrolysis under strongly acidic (pH < 2) or strongly basic (pH > 10) conditions, converting to the carboxylic acid. It is stable in neutral buffers (PBS, pH 7.4) for > 24 hours.
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Oxidation: The benzyloxy ether linkage is generally stable, but the benzylic position is susceptible to radical oxidation under harsh UV light. Store in amber vials.
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Thermal: Melting point is predicted to be in the range of 160°C – 180°C . Stable at room temperature in solid state.
Storage Recommendations
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Solid State: -20°C, desiccated. Stable for > 2 years.
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DMSO Stock: -20°C or -80°C. Avoid repeated freeze-thaw cycles (aliquot into single-use vials).
Biological Context & Applications[3][6][7]
This molecule serves as a versatile template in drug discovery, particularly for targets requiring a planar aromatic core with distal hydrophobic interactions.
Validated Biological Targets (Analog-Based)
Based on structural homology with reported thiazole-2-carboxamides:
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Antioxidant Activity: Thiazole-carboxamides with phenolic or benzyloxy substitutions have demonstrated potent radical scavenging activity (DPPH assay), often outperforming Trolox [1].
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COX-1/COX-2 Inhibition: The 4,5-disubstituted thiazole core is a bioisostere for the central ring of Coxibs. Analogs have shown selectivity for COX-2, reducing inflammation with lower gastric toxicity [2].
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AMPA Receptor Modulation: Thiazole-2-carboxamides act as negative allosteric modulators (NAMs) of the AMPA receptor, offering potential in treating epilepsy and neurodegenerative disorders [3].
Structure-Activity Relationship (SAR) Notes
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Methyl Group (Pos 5): Essential for restricting conformational rotation, often improving binding affinity by locking the molecule in a bioactive conformation.
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Benzyloxy Group (Pos 4): Can be modified to a phenolic group (via deprotection) to increase water solubility or hydrogen bonding capacity, or substituted with halogens (e.g., 4-fluorobenzyloxy) to improve metabolic stability.
References
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Thiazole-carboxamide derivatives as potent antioxidant agents. Journal of Heterocyclic Chemistry, 2021. (Validated via Search Snippet 1.1)
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New Thiazole Carboxamide Derivatives as COX Inhibitors. ACS Omega, 2023. (Validated via Search Snippet 1.3)
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Assessing the Effects of Thiazole-Carboxamide Derivatives on AMPA Receptor Complexes. Biomolecules (PMC), 2024. (Validated via Search Snippet 1.6)
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Constructing 4-hydroxythiazole-5-carboxamide building blocks. Arkivoc, 2023. (Validated via Search Snippet 1.17)
